1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
Overview
Description
1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is a chemical compound with the molecular formula C17H4F26N2O and a molecular weight of 746.18 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with acetyl and perfluorohexyl groups. It is primarily used in scientific research, particularly in the fields of proteomics and material science .
Chemical Reactions Analysis
1-Acetyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Acetyl-3,5-bis(perfluorohexyl)pyrazole has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: Utilized in material science for the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with specific molecular targets and pathways. The acetyl and perfluorohexyl groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
1-Acetyl-3,5-bis(perfluorohexyl)pyrazole can be compared with other similar compounds, such as:
1-Acetyl-3,5-bis(perfluorooctyl)pyrazole: Similar structure but with longer perfluoroalkyl chains.
1-Acetyl-3,5-bis(perfluorobutyl)pyrazole: Similar structure but with shorter perfluoroalkyl chains.
The uniqueness of this compound lies in its specific perfluorohexyl substitution, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H4F26N2O/c1-3(46)45-5(7(20,21)9(24,25)11(28,29)13(32,33)15(36,37)17(41,42)43)2-4(44-45)6(18,19)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)40/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPIVLECIKIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H4F26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370978 | |
Record name | 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231953-34-7 | |
Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazol-1-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231953-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 231953-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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